molecular formula C15H11NS B11968371 4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine CAS No. 133610-11-4

4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine

Cat. No.: B11968371
CAS No.: 133610-11-4
M. Wt: 237.32 g/mol
InChI Key: OLBCISIUYQHQPU-AATRIKPKSA-N
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Description

4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine is a heteroaromatic compound that features a benzothiophene moiety linked to a pyridine ring via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine typically involves coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of benzothiophene with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar coupling reactions with optimization for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Benzo(B)thiophen-2-YL-vinyl)-pyridine is unique due to its combination of a benzothiophene moiety with a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

133610-11-4

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4-[(E)-2-(1-benzothiophen-2-yl)ethenyl]pyridine

InChI

InChI=1S/C15H11NS/c1-2-4-15-13(3-1)11-14(17-15)6-5-12-7-9-16-10-8-12/h1-11H/b6-5+

InChI Key

OLBCISIUYQHQPU-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)/C=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=CC3=CC=NC=C3

Origin of Product

United States

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